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Compound of Interest

Compound Name: 2H-Pyran-2,6(3H)-dione

Cat. No.: B1617268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-
Pyran-2,6(3H)-dione, also known as glutaconic anhydride. The information is tailored for
researchers, scientists, and professionals in drug development who require a detailed
understanding of the structural and analytical characteristics of this compound. This document
presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS), alongside detailed experimental protocols and a conceptual
workflow for spectroscopic analysis.

Introduction

2H-Pyran-2,6(3H)-dione is a cyclic anhydride with the molecular formula CsH4Os and a
molecular weight of 112.08 g/mol .[1][2] Its structure, featuring two carbonyl groups within a six-
membered heterocyclic ring, makes it a subject of interest in synthetic organic chemistry and
materials science. A thorough understanding of its spectroscopic properties is fundamental for
its identification, characterization, and the analysis of its reaction products.

Spectroscopic Data

While specific, experimentally-derived high-resolution spectra for 2H-Pyran-2,6(3H)-dione are
not widely available in public databases, the following tables summarize the expected
spectroscopic characteristics based on data from closely related derivatives and general
principles of spectroscopic interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 2H-Pyran-2,6(3H)-dione

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
) Vinylic proton of the
~5.7 Singlet 1H )
pyran ring
_ Protons on the double
6.8-7.3 Multiplet 2H
bond
) Methylene proton
~3.5 Singlet 1H

adjacent to carbonyl

Note: The chemical shifts are estimations for the parent compound based on data for its
derivatives. Actual values may vary depending on the solvent and experimental conditions.[1]

Table 2: Predicted 3C NMR Spectroscopic Data for 2H-Pyran-2,6(3H)-dione

Chemical Shift (6) ppm Carbon Type Assignment
~185.0 Carbonyl (C=0) C2 Carbonyl
~173.0 Carbonyl (C=0) C6 Carbonyl
o Olefinic carbons of the pyran
96.2-107.4 Vinylic (C=C) )
ring
~63.3 Methylene (CH-2) C3 Methylene carbon

Note: These are characteristic chemical shift ranges for the pyran-dione core, derived from
studies on its derivatives. The exact values for the unsubstituted compound may differ.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2H-Pyran-2,6(3H)-dione is expected to be dominated by strong absorptions from the two
carbonyl groups of the anhydride functionality.

Table 3: Predicted IR Absorption Bands for 2H-Pyran-2,6(3H)-dione

Wavenumber

( 1 Intensity Functional Group Vibrational Mode
cm-

Asymmetric stretch of
~1750-1850 Strong Cc=0 _

anhydride

Symmetric stretch of
~1700-1780 Strong C=0 )

anhydride
~1600-1680 Medium c=C Alkene stretch

C-O-C stretch of
~1000-1300 Strong C-O

anhydride

Note: The exact positions of the carbonyl bands can be influenced by ring strain and

conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2H-Pyran-2,6(3H)-dione, the molecular ion peak (M*) would be expected at
an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for 2H-Pyran-2,6(3H)-dione

m/z Value Interpretation
112 Molecular lon (M+)
84 Loss of CO

68 Loss of CO:2

56 Loss of 2xCO
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Note: The fragmentation pattern is a prediction based on the expected stability of the resulting

fragments.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

small organic compound like 2H-Pyran-2,6(3H)-dione.

NMR Spectroscopy (*H and *3C)

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution
spectra.

IH NMR Acquisition:
o Use a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
o Set a relaxation delay of 1-5 seconds to ensure quantitative integration if required.
13C NMR Acquisition:

o Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]
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o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Due to the low natural abundance of 13C, a larger number of scans is required compared
to *H NMR.

o Employ a relaxation delay (d1) of 2-5 seconds.[3]

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum.

o Reference the spectrum using the residual solvent peak or an internal standard like
Tetramethylsilane (TMS) at O ppm.[3]

o Perform baseline correction.

o For 'H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

o Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record
a background spectrum. This will be subtracted from the sample spectrum to remove
contributions from atmospheric water and carbon dioxide.

o Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and
acquire the IR spectrum. Typically, the spectrum is recorded from 4000 to 400 cm™1,
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Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion
(M*) and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating the mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which
gives the molecular weight of the compound, and the fragmentation pattern, which provides
structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2H-

Pyran-2,6(3H)-dione, from sample preparation to structural elucidation.
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Caption: Workflow for the spectroscopic analysis of 2H-Pyran-2,6(3H)-dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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